molecular formula C24H16N2O4 B169321 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid CAS No. 143954-72-7

4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid

Cat. No.: B169321
CAS No.: 143954-72-7
M. Wt: 396.4 g/mol
InChI Key: VUDNLKPOONKNTD-UHFFFAOYSA-N
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Description

4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid is an organic compound that features a bipyridine core with carboxylic acid groups attached to the 4,4’ positions of the bipyridine rings. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. The presence of carboxylic acid groups enhances its solubility and reactivity, making it a versatile building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.

Mechanism of Action

Target of Action

The primary target of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid, also known as 4-[2-[4-(4-carboxyphenyl)pyridin-2-yl]pyridin-4-yl]benzoic Acid, is the formation of metal-organic frameworks (MOFs). These MOFs are synthesized under solvothermal conditions and are characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR, and SQUID magnetometry . The compound plays a crucial role in the formation of these frameworks, acting as a linker between metal ions or clusters .

Mode of Action

The compound interacts with its targets through coordination action or intermolecular interaction, forming a periodically arranged crystalline porous material . The compound’s bipyridine unit is used to synthesize a series of novel non-planar polybenzimidazole (PBI) copolymers . The compound’s mode of action involves the formation of trinuclear secondary building units, which further construct a three-dimensional framework .

Biochemical Pathways

The compound affects the synthesis of MOFs, which have been widely used in molecule magnetism, electrochemistry, heterogeneous catalysis, gas storage/separation, and photoluminescent material . The compound’s action on these biochemical pathways results in the formation of materials with high specific surface areas and porosity .

Pharmacokinetics

The compound’s solubility in organic solvents such as ethanol and dichloromethane suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the formation of MOFs with a three-dimensional framework . These MOFs exhibit typical ferromagnetic exchange in Ni (II) ions . The compound’s action also results in the synthesis of novel non-planar PBI copolymers .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the compound’s synthesis of MOFs occurs under solvothermal conditions . The compound is also sensitive to light and will undergo photodegradation when exposed to light . Furthermore, the compound has a certain thermal stability and will only decompose under high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2’-bipyridine and a suitable benzoic acid derivative.

    Coupling Reaction: The bipyridine core is functionalized at the 4,4’ positions through a coupling reaction with the benzoic acid derivative. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Oxidation: The intermediate product is then oxidized to introduce the carboxylic acid groups at the desired positions. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid undergoes various chemical reactions, including:

    Coordination Reactions: It forms coordination complexes with metal ions such as copper, nickel, and cobalt.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

    Amidation: The carboxylic acid groups can also react with amines to form amides.

Common Reagents and Conditions

    Coordination Reactions: Metal salts (e.g., copper(II) chloride, nickel(II) nitrate) in the presence of a base such as triethylamine.

    Esterification: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst such as sulfuric acid.

    Amidation: Amines (e.g., aniline, benzylamine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Major Products

    Coordination Complexes: Metal-organic frameworks (MOFs) and coordination polymers.

    Esters: Methyl or ethyl esters of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid.

    Amides: Amide derivatives of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine-4,4’-dicarboxylic acid: Similar structure but lacks the extended benzoic acid moieties.

    4,4’-Biphenyl-2,2’-dicarboxylic acid: Contains a biphenyl core instead of a bipyridine core.

    Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Ester derivative of 2,2’-bipyridine-4,4’-dicarboxylic acid.

Uniqueness

4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid is unique due to its bipyridine core coupled with benzoic acid moieties, which enhances its coordination ability and solubility. This makes it a versatile ligand for the synthesis of complex metal-organic frameworks and coordination polymers with diverse applications in catalysis, material science, and biomedical research .

Properties

IUPAC Name

4-[2-[4-(4-carboxyphenyl)pyridin-2-yl]pyridin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4/c27-23(28)17-5-1-15(2-6-17)19-9-11-25-21(13-19)22-14-20(10-12-26-22)16-3-7-18(8-4-16)24(29)30/h1-14H,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDNLKPOONKNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363919
Record name 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143954-72-7
Record name 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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